molecular formula C17H15N5O3S B607271 EED226

EED226

Número de catálogo: B607271
Peso molecular: 369.4 g/mol
Clave InChI: DYIRSNMPIZZNBK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

EED226 es un potente, selectivo y biodisponible por vía oral inhibidor de la proteína de desarrollo del ectodermo embrionario (EED), que es un componente del complejo represor policomb 2 (PRC2). Este compuesto ha mostrado una significativa actividad antitumoral al inhibir el complejo PRC2, que es responsable de la metilación de la histona H3 lisina 27 (H3K27). La inhibición de PRC2 conduce a la reactivación de los genes supresores tumorales, lo que convierte a this compound en un prometedor candidato para la terapia contra el cáncer .

Aplicaciones Científicas De Investigación

EED226 tiene una amplia gama de aplicaciones de investigación científica:

    Química: Utilizado como compuesto herramienta para estudiar la función de PRC2 y su papel en la regulación genética.

    Biología: Ayuda a comprender la regulación epigenética de la expresión genética y el papel de la metilación de histonas.

    Medicina: Investigado por su potencial en la terapia contra el cáncer, particularmente en cánceres con actividad PRC2 aberrante.

    Industria: Utilizado en el desarrollo de nuevos agentes terapéuticos que se dirigen a los reguladores epigenéticos.

Mecanismo De Acción

EED226 ejerce sus efectos al unirse a la proteína EED dentro del complejo PRC2. Esta unión induce un cambio conformacional en el complejo, lo que lleva a la inhibición de su actividad metiltransferasa. La inhibición de PRC2 da como resultado la reducción de la metilación de H3K27, reactivando así los genes supresores tumorales e inhibiendo el crecimiento de las células cancerosas .

Análisis Bioquímico

Biochemical Properties

EED226 interacts with the PRC2 complex, which plays pivotal roles in transcriptional regulation . The PRC2 complex catalyzes the methylation of histone H3 lysine 27 (H3K27), and its activity is further enhanced by the binding of EED to trimethylated H3K27 (H3K27me3) . This compound inhibits both the basal and the H3K27me3-stimulated PRC2 activities .

Cellular Effects

This compound has been shown to change the expression of hundreds of genes and suppress cancer cell growth . It reprograms the cancer cell genome, changing expression patterns of many genes and suppressing cancer cell growth .

Molecular Mechanism

This compound works by directly binding to the H3K27me3 binding pocket of EED . Upon binding, this compound induces a conformational change in the EED protein, leading to loss of PRC2 activity . This unique mechanism of action provides insights into the potential combination therapy of EED and EZH2 inhibitors .

Temporal Effects in Laboratory Settings

This compound has shown promising pharmacokinetic characteristics. It achieved 100% tumor growth inhibition (TGI) at 40 mg kg −1 after 32 days of oral gavage in a mouse subcutaneous xenograft model of Karpas422 .

Dosage Effects in Animal Models

It has been reported that this compound achieved 100% tumor growth inhibition (TGI) at a dosage of 40 mg kg −1 in a mouse subcutaneous xenograft model of Karpas422 .

Metabolic Pathways

It is known that this compound interacts with the PRC2 complex, which plays a crucial role in transcriptional regulation .

Subcellular Localization

It is known that this compound directly binds to the H3K27me3 binding pocket of the WD40 repeat-containing protein EED .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de EED226 implica múltiples pasos, comenzando desde materiales de partida disponibles comercialmente. Los pasos clave incluyen:

    Formación de la estructura central: La estructura central de this compound se sintetiza a través de una serie de reacciones de condensación y ciclización.

    Modificaciones de grupos funcionales: Se introducen varios grupos funcionales en la estructura central a través de reacciones de sustitución para mejorar la potencia y selectividad del compuesto.

    Purificación: El producto final se purifica utilizando técnicas como la cromatografía en columna y la recristalización para lograr una alta pureza.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para el rendimiento y la rentabilidad, a menudo involucrando sistemas de síntesis y purificación automatizados para garantizar la coherencia y la escalabilidad.

Análisis De Reacciones Químicas

Tipos de reacciones

EED226 experimenta varios tipos de reacciones químicas, que incluyen:

    Oxidación: this compound puede oxidarse en condiciones específicas para formar varios derivados oxidados.

    Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, lo que podría alterar su actividad biológica.

    Sustitución: Las reacciones de sustitución se utilizan para introducir diferentes grupos funcionales, lo que puede mejorar la selectividad y la potencia del compuesto.

Reactivos y condiciones comunes

    Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

    Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

    Sustitución: Se emplean varios agentes halogenantes y nucleófilos en reacciones de sustitución.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, cada uno con posibles actividades y propiedades biológicas diferentes.

Comparación Con Compuestos Similares

Compuestos similares

    GSK126: Otro inhibidor de PRC2 que se dirige a la subunidad EZH2.

    EPZ-6438 (Tazemetostat): Un inhibidor selectivo de EZH2 utilizado en entornos clínicos.

    UNC1999: Un inhibidor dual de EZH2 y EZH1.

Singularidad de EED226

This compound es único en su capacidad para inhibir PRC2 al dirigirse a la subunidad EED en lugar de la subunidad catalítica EZH2. Este mecanismo de acción distinto permite que this compound supere la resistencia que se observa con los inhibidores de EZH2 y proporciona un espectro más amplio de actividad antitumoral .

Actividad Biológica

EED226 is a potent allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2), specifically targeting the embryonic ectoderm development (EED) protein. This compound has garnered attention due to its significant effects on histone methylation, particularly H3K27 trimethylation, which is crucial for gene regulation and has implications in cancer therapy and other diseases.

This compound functions by binding to the H3K27me3 binding pocket of the EED protein within the PRC2 complex. This binding disrupts the interaction between EED and EZH2, the catalytic subunit of PRC2, thereby inhibiting the complex's methyltransferase activity. The inhibition leads to a reduction in H3K27 methylation levels, which is associated with gene activation and tumor suppression.

  • IC50 Value : this compound has an inhibitory concentration (IC50) of 23.4 nM, indicating its potency as an EED inhibitor .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits PRC2 activity in various cancer cell lines. For instance:

  • Cell Lines : this compound showed antiproliferative effects in multiple myeloma, lymphoma, and breast cancer cell lines.
  • Mechanistic Insights : Treatment with this compound resulted in decreased levels of H3K27me3 and upregulation of target genes involved in tumor suppression .

In Vivo Studies

This compound has been tested in mouse models to evaluate its therapeutic potential:

  • Tumor Models : In subcutaneous lymphoma xenograft models, oral administration of this compound significantly slowed tumor growth and reduced tumor volume. Notably, prolonged treatment (32 days) led to complete tumor regression without observable toxicity .
  • Acute Kidney Injury (AKI) : In a murine model of cisplatin-induced AKI, this compound improved renal function and reduced apoptosis in renal tubular cells. It inhibited phosphorylation of key apoptotic factors such as p53 and FOXO3a, contributing to its protective effects against kidney injury .

Case Studies

  • Cancer Therapy : In a study by Qi et al., this compound was shown to inhibit tumor growth in mice with lymphoma. The compound not only reduced global H3K27me3 levels but also enhanced the expression of genes that promote cell survival .
  • Renal Protection : Research conducted by Li et al. indicated that this compound mitigated cisplatin-induced renal damage by reducing inflammatory cytokines and promoting tubular cell proliferation .

Data Summary

Study Model Effect Mechanism
Qi et al.Lymphoma XenograftTumor regressionInhibition of PRC2 activity, reduced H3K27me3
Li et al.Cisplatin-Induced AKIRenal protectionInhibition of apoptosis pathways (p53/FOXO3a)

Propiedades

IUPAC Name

N-(furan-2-ylmethyl)-8-(4-methylsulfonylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3S/c1-26(23,24)14-6-4-12(5-7-14)15-10-19-17(22-11-20-21-16(15)22)18-9-13-3-2-8-25-13/h2-8,10-11H,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIRSNMPIZZNBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(N3C2=NN=C3)NCC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

A: EED226 is a potent and selective inhibitor of the Polycomb Repressive Complex 2 (PRC2) [, ]. It achieves this by binding to the histone H3 lysine 27 trimethylation (H3K27me3) binding pocket of Embryonic Ectoderm Development (EED), a regulatory subunit of PRC2 [, , ]. This binding allosterically inhibits PRC2 activity [, ], leading to a decrease in H3K27me3 levels [, ]. Consequently, the transcriptional repression of PRC2 target genes is reduced [], influencing various cellular processes such as cell survival, proliferation, and differentiation [, , ].

ANone: The full chemical name for this compound is N-(Furan-2-Ylmethyl)-8-(4-Methylsulfonylphenyl)-[1,2,4]triazolo[4,3-C]pyrimidin-5-Amine. Unfortunately, the provided research excerpts do not include information about the molecular formula, weight, or spectroscopic data for this compound.

ANone: The provided research excerpts do not offer specific details on the material compatibility and stability of this compound under various conditions.

ANone: this compound is not described as having catalytic properties itself. Its primary function is the inhibition of the PRC2 complex, which has enzymatic activity. The research primarily focuses on its therapeutic potential as an epigenetic modulator.

A: Yes, computational methods have played a role in understanding this compound's interactions and optimizing its structure. Researchers have employed molecular modeling, including MM/GBSA_IE calculations and alanine scanning, to analyze the binding interactions between this compound and the EED protein []. These studies have identified key residues involved in binding and have provided insights for the rational design of novel EED inhibitors with improved potency and selectivity [].

ANone: The provided research excerpts do not contain information specifically addressing SHE regulations for this compound.

A: this compound has been shown to possess excellent pharmacokinetic properties []. Notably, it exhibits good oral bioavailability, enabling its effective delivery and systemic exposure [, ]. In vivo studies demonstrate that this compound effectively inhibits PRC2 activity, leading to reduced H3K27me3 levels and modulation of PRC2 target gene expression [, , , ].

A: this compound has shown promising anticancer activity in both in vitro and in vivo models. In cell-based assays, this compound effectively inhibits the growth of various cancer cell lines, including lymphoma cells harboring EZH2 mutations [, ]. In vivo, this compound demonstrates potent antitumor activity in xenograft mouse models, leading to significant tumor regression [, ]. These findings highlight the therapeutic potential of this compound for cancers driven by PRC2 dysregulation.

A: While the provided research excerpts do not explicitly address resistance mechanisms specific to this compound, one study investigates resistance to EZH2 inhibitors, which also target the PRC2 complex []. The study identified potential resistance mechanisms, including activation of specific signaling pathways (IGF-1R, MEK, and PI3K) and the acquisition of mutations in the EZH2 protein []. Interestingly, this compound retained activity against DLBCL cells resistant to certain EZH2 inhibitors, suggesting it might overcome some resistance mechanisms [].

ANone: The provided research excerpts do not provide comprehensive information regarding the toxicology and safety profile of this compound, including potential long-term effects.

A: While the provided research excerpts do not directly address the identification of specific biomarkers for this compound treatment, one study highlights the potential of MHC-I genes as biomarkers []. this compound treatment was found to increase MHC-I protein expression in nasopharyngeal carcinoma cells []. Further investigations are warranted to explore the implications of this finding for immunotherapy response prediction in NPC [].

ANone: The specific analytical methods used for characterizing and quantifying this compound are not detailed in the provided research excerpts.

A: The discovery and development of this compound represent significant milestones in the field of PRC2-targeted therapies. The identification of EED as a viable target for allosteric inhibition of PRC2 and the subsequent development of potent and selective EED inhibitors like this compound have opened new avenues for therapeutic intervention in cancers driven by PRC2 dysregulation [, , ]. Additionally, the finding that EED inhibitors might overcome resistance mechanisms associated with EZH2 inhibitors further highlights their potential clinical value [].

A: this compound research exemplifies cross-disciplinary collaboration, integrating expertise from various fields, including medicinal chemistry, cancer biology, epigenetics, and computational chemistry. This collaborative effort has been instrumental in the discovery, characterization, and preclinical development of this compound [, , , ]. The synergy between these disciplines has advanced our understanding of PRC2 biology and paved the way for potential new treatment strategies for PRC2-driven cancers.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.